Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI) is a steroidal compound with a complex structure. It is characterized by the presence of a hydroxyl group at the 7th position and a sulfooxy group at the 3rd position. This compound is part of the androstane family, which is known for its significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI) typically involves multiple steps, starting from simpler steroidal precursors. The hydroxylation at the 7th position can be achieved using specific oxidizing agents under controlled conditions. The sulfooxy group at the 3rd position is introduced through a sulfonation reaction, which involves the reaction of the hydroxyl group with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group at the 17th position can be reduced to form alcohols.
Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI) has various applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other steroidal compounds.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI) involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various biological processes. The sulfooxy group may enhance its solubility and bioavailability, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Similar Compounds
Androst-5-en-17-one: Lacks the hydroxyl and sulfooxy groups, resulting in different biological activities.
Androst-5-en-17-one,7-hydroxy: Lacks the sulfooxy group, which may affect its solubility and bioavailability.
Androst-5-en-17-one,3-(sulfooxy): Lacks the hydroxyl group, which may influence its interaction with molecular targets.
Uniqueness
Androst-5-en-17-one,7-hydroxy-3-(sulfooxy)-,(3beta,7alpha)-(9CI) is unique due to the presence of both hydroxyl and sulfooxy groups, which contribute to its distinct chemical and biological properties. These functional groups may enhance its solubility, bioavailability, and interaction with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H28O6S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H28O6S/c1-18-7-5-12(25-26(22,23)24)9-11(18)10-15(20)17-13-3-4-16(21)19(13,2)8-6-14(17)18/h10,12-15,17,20H,3-9H2,1-2H3,(H,22,23,24)/t12-,13-,14-,15+,17-,18-,19-/m0/s1 |
InChI Key |
YMVDNUQMQPOREU-JIEICEMKSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](C=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)OS(=O)(=O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.